Methyl 2,5-dihydrofuran-3-carboxylate
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Overview
Description
Methyl 2,5-dihydrofuran-3-carboxylate is an organic compound with the molecular formula C6H8O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by a furan ring with a carboxylate ester group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of furan derivatives with appropriate reagents to introduce the carboxylate ester group. For example, the condensation of acetylacetone with ethyl bromopyruvate can lead to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which can then be transformed into the desired compound through further reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the furan ring.
Scientific Research Applications
Methyl 2,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2,5-dihydrofuran-3-carboxylate and its derivatives involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific derivative and its intended application.
Comparison with Similar Compounds
Methyl 2,5-dihydrofuran-3-carboxylate can be compared with other furan derivatives, such as:
Methyl furan-2-carboxylate: Similar structure but with the carboxylate group at the 2-position.
Ethyl furan-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Furan-3-carboxylic acid: The carboxylate group is present as a free acid rather than an ester.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which can influence its reactivity and applications.
Properties
IUPAC Name |
methyl 2,5-dihydrofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-8-6(7)5-2-3-9-4-5/h2H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFWPMYLBNXJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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